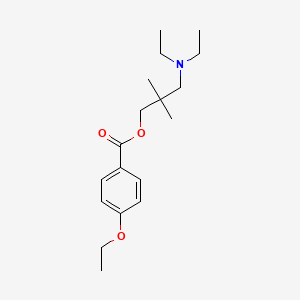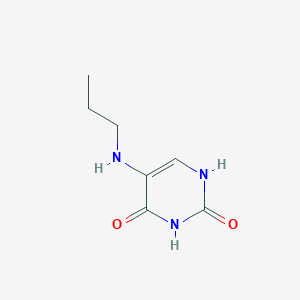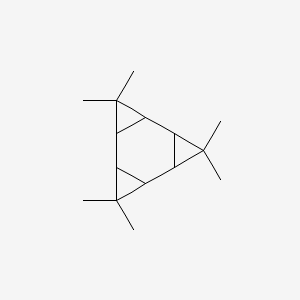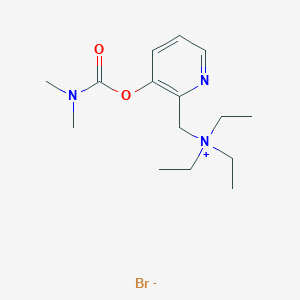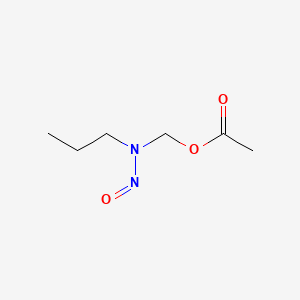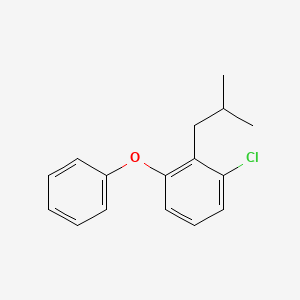
Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv.: is a chemical compound with the molecular formula C16H17ClO . This compound is part of the larger family of benzene derivatives, which are widely studied and utilized in various fields of chemistry and industry.
Preparation Methods
The synthesis of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. typically involves the reaction of benzene derivatives with chlorinating agents and 2-methylpropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Alkylation: Introducing the 2-methylpropyl group through Friedel-Crafts alkylation using catalysts like aluminum chloride.
Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. can be compared with other similar compounds such as:
- Benzene, 1,1’-oxybis-, monochloro bis(2-methylpropyl) deriv.
- Benzene, 1,1’-oxybis-, dichloro mono(2-methylpropyl) deriv.
These compounds share similar structural features but differ in the number and position of chlorine and 2-methylpropyl groups. The unique combination of these groups in Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. gives it distinct chemical and physical properties.
Properties
CAS No. |
70624-13-4 |
|---|---|
Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-chloro-2-(2-methylpropyl)-3-phenoxybenzene |
InChI |
InChI=1S/C16H17ClO/c1-12(2)11-14-15(17)9-6-10-16(14)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
LMZINBIBRUZJON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC=C1Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



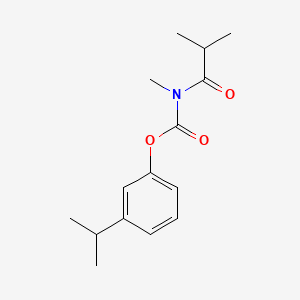
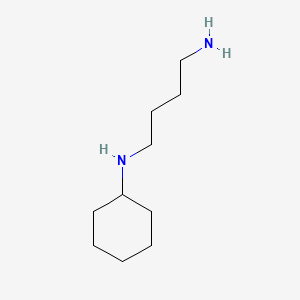
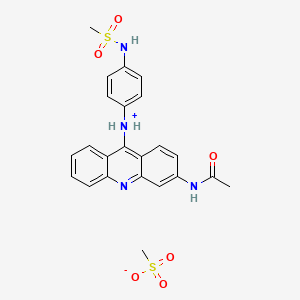
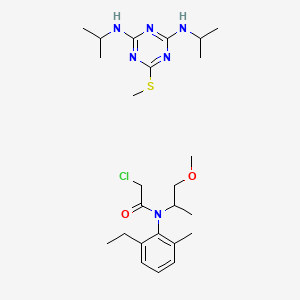
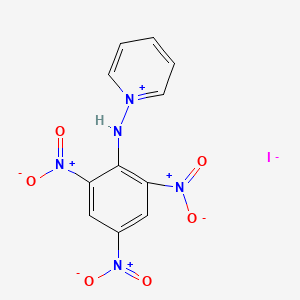
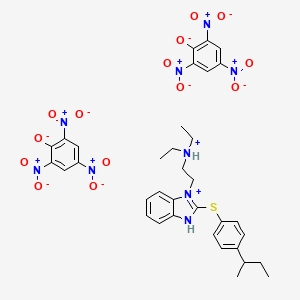
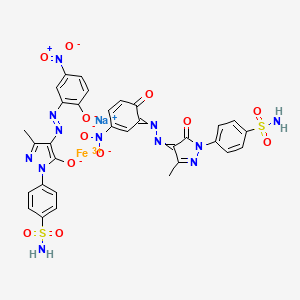
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
